molecular formula C21H17F2N3O2S B2879230 2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941926-31-4

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No. B2879230
M. Wt: 413.44
InChI Key: WIMHOQMDBXAYJA-UHFFFAOYSA-N
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Description

The description of a compound typically includes its chemical structure, molecular weight, and possibly its physical appearance (solid, liquid, color, etc.). It may also include the purpose or potential uses of the compound based on its chemical properties or the class of compounds it belongs to.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound. This can provide information about the compound’s functional groups, stereochemistry, and molecular conformation.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound with different reagents, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity. These properties can provide information about how the compound behaves under different conditions and in different environments.


Scientific Research Applications

Biological Activity of Benzothiazole Derivatives

Benzothiazole derivatives are known for their versatile biological activities. For instance, a study on benzothiazoles as Pteridine Reductase-1 Inhibitors revealed their potential for treating Trypanosomatidic infections. These compounds showed promising inhibitory activity against Trypanosoma brucei and Leishmania major, indicating their utility in developing anti-trypanosomatidic agents (Linciano et al., 2019).

Antimicrobial and Antifungal Properties

Benzothiazole and benzamide derivatives have been explored for their antimicrobial properties. Research on novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole highlighted significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Another study focusing on the reactions of N-thiobenzoyl-α-amino-acids with trifluoroacetic anhydride produced 5-(2'-Benzamidoacyloxy)thiazoles, further expanding the chemical repertoire for potential therapeutic applications (Barrett, 1978).

Synthesis and Structural Characterization

The synthesis and structural characterization of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, provide insights into the chemical properties and potential applications of these compounds in medicinal chemistry and drug design (Polo et al., 2019).

Antitumor and Antiproliferative Activities

The antitumor properties of fluorinated 2-(4-aminophenyl)benzothiazoles, which demonstrated potent cytotoxicity in vitro against human breast cancer cell lines, underscore the potential of benzothiazole derivatives in cancer therapy (Hutchinson et al., 2001).

Safety And Hazards

This involves assessing the potential risks associated with the compound. It includes looking at the compound’s toxicity, flammability, reactivity, and environmental impact. It may also involve studying the compound’s effects on human health and the precautions that should be taken when handling the compound.


Future Directions

This involves discussing potential future research directions for the compound. This could include further studies to better understand the compound’s properties or mechanism of action, the development of new synthesis methods, or the exploration of new applications for the compound.


Please note that the specific details for each of these sections would depend on the specific compound and the available research on it. For a novel or less-studied compound like “2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide”, much of this information may not be available yet. Further research and experimentation would be needed to fully characterize the compound.


properties

IUPAC Name

2-benzamido-N-[(2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S/c22-15-7-4-8-16(23)14(15)11-24-20(28)13-9-10-17-18(13)25-21(29-17)26-19(27)12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMHOQMDBXAYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCC3=C(C=CC=C3F)F)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

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